molecular formula C17H24N2O5 B152465 (S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid CAS No. 2817-13-2

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid

Cat. No.: B152465
CAS No.: 2817-13-2
M. Wt: 336.4 g/mol
InChI Key: CWMXJBNCYBDNTJ-JSGCOSHPSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For example, the InChI code for a similar compound, “(S)-2-(((Benzyloxy)carbonyl)amino)-3-(2-fluorophenyl)propanoic acid”, is "1S/C17H16FNO4/c18-14-9-5-4-8-13(14)10-15(16(20)21)19-17(22)23-11-12-6-2-1-3-7-12/h1-9,15H,10-11H2,(H,19,22)(H,20,21)/t15-/m0/s1" .

Scientific Research Applications

Role in Biomolecular Studies

(S)-2-((S)-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanamido)propanoic acid and similar compounds are crucial in understanding the interactions and behaviors of biomolecules. For instance, amino acids, which share structural similarities, are fundamental in the investigation of quantum dots. These studies highlight the immense potential of amino acid-functionalized quantum dots, pointing to their extensive applications in various domains such as sensors and energy storage systems due to their enhanced optical and electrical properties (Ravi et al., 2021).

Impact on Drug Synthesis

The compound's structural attributes, particularly the presence of carbonyl and carboxyl functional groups, make it a versatile and unique participant in drug synthesis. Levulinic acid (LEV), a related compound, has demonstrated significant potential in medicine, particularly in cancer treatment and medical materials. Its role in drug synthesis, ranging from direct usage as a raw material to complex chemical modifications, showcases the compound's flexibility and importance in reducing drug synthesis costs and simplifying processes (Zhang et al., 2021).

Contribution to Food Science

In the realm of food science, derivatives of carboxylic acids, akin to this compound, play a significant role. The interaction of such compounds with dietary ingredients and their subsequent transformation during food processing are critical areas of study. For instance, methylglyoxal, a reactive carbonyl compound present in thermally processed foods, demonstrates both beneficial and detrimental effects. The interactions of methylglyoxal with amino acids and the resulting implications on food quality and safety are areas of intensive research (Zheng et al., 2020).

Environmental Applications

Environmental science also benefits from the study of compounds similar to this compound. Research into the sorption of phenoxy herbicides to soil and minerals helps in understanding the environmental fate and behavior of these compounds. Such studies are vital for developing strategies to mitigate the environmental impact of agricultural chemicals and ensure the sustainability of agricultural practices (Werner et al., 2012).

Properties

IUPAC Name

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-11(2)9-14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)/t12-,14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWMXJBNCYBDNTJ-JSGCOSHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2817-13-2
Record name N-[(Phenylmethoxy)carbonyl]-L-leucyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2817-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.701
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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